Quinalphos

Description

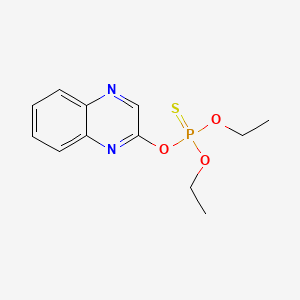

Structure

3D Structure

Propriétés

IUPAC Name |

diethoxy-quinoxalin-2-yloxy-sulfanylidene-λ5-phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N2O3PS/c1-3-15-18(19,16-4-2)17-12-9-13-10-7-5-6-8-11(10)14-12/h5-9H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQUHIFYBATCCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NC2=CC=CC=C2N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N2O3PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024291 |

Source

|

| Record name | Quinalphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13593-03-8 |

Source

|

| Record name | Quinalphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13593-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinalphos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013593038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinalphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinalphos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINALPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26S837727Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quinalphos: A Technical Guide to its Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinalphos is a widely used organothiophosphate insecticide and acaricide, recognized for its efficacy against a broad spectrum of chewing and sucking pests in various agricultural settings. As an irreversible inhibitor of acetylcholinesterase (AChE), its mode of action leads to the accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity to target organisms. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further details established experimental protocols for its analytical determination and toxicological assessment. Included are visualizations of its chemical structure and a key signaling pathway to facilitate a deeper understanding of its molecular interactions and mechanism of action.

Chemical Structure and Identification

This compound, with the IUPAC name O,O-diethyl O-quinoxalin-2-yl phosphorothioate (B77711), is characterized by a quinoxaline (B1680401) ring linked to a diethyl phosphorothioate group.[1][2]

dot```dot graph quinalphos_structure { layout=neato; node [shape=plaintext]; edge [style=solid, color="#202124"];

// Atom nodes P [label="P", pos="0,0!", fontcolor="#202124"]; S [label="S", pos="0,1!", fontcolor="#202124"]; O1 [label="O", pos="-1.2,-0.5!", fontcolor="#202124"]; O2 [label="O", pos="1.2,-0.5!", fontcolor="#202124"]; O3 [label="O", pos="0,-1.2!", fontcolor="#202124"]; C1 [label="C", pos="-2.2,-0.2!", fontcolor="#202124"]; C2 [label="C", pos="-3.2,-0.7!", fontcolor="#202124"]; C3 [label="C", pos="2.2,-0.2!", fontcolor="#202124"]; C4 [label="C", pos="3.2,-0.7!", fontcolor="#202124"]; C5 [label="C", pos="0,-2.2!", fontcolor="#202124"]; N1 [label="N", pos="-0.8,-2.9!", fontcolor="#202124"]; C6 [label="C", pos="-0.8,-3.9!", fontcolor="#202124"]; N2 [label="N", pos="0.8,-2.9!", fontcolor="#202124"]; C7 [label="C", pos="0.8,-3.9!", fontcolor="#202124"]; C8 [label="C", pos="0,-4.6!", fontcolor="#202124"]; C9 [label="C", pos="1.6,-4.6!", fontcolor="#202124"]; C10 [label="C", pos="2.4,-3.9!", fontcolor="#202124"]; C11 [label="C", pos="2.4,-2.9!", fontcolor="#202124"]; C12 [label="C", pos="1.6,-2.2!", fontcolor="#202124"];

// Bonds P -- S [style=double]; P -- O1; P -- O2; P -- O3; O1 -- C1; C1 -- C2; O2 -- C3; C3 -- C4; O3 -- C5; C5 -- N1; C5 -- N2; N1 -- C6; C6 -- C8; N2 -- C7; C7 -- C8; C8 -- C9 [style=double]; C9 -- C10; C10 -- C11 [style=double]; C11 -- C12; C12 -- C7 [style=double]; C12 -- N2; }

Caption: Signaling pathway of this compound-induced neurotoxicity.

The overstimulation of muscarinic receptors can lead to symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE). [3]The overstimulation of nicotinic receptors can cause muscle fasciculations, cramping, and eventually paralysis. [4]

Experimental Protocols

Analytical Determination of this compound

This method is suitable for the quantification of this compound residues in environmental and food samples.

-

Sample Preparation (QuEChERS Method):

-

Homogenize 10-15 g of the sample.

-

Add an appropriate internal standard.

-

Extract with acetonitrile (B52724).

-

Add extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.

-

Centrifuge to separate the layers.

-

The supernatant is subjected to dispersive solid-phase extraction (d-SPE) for cleanup using a sorbent like primary secondary amine (PSA).

-

Centrifuge and collect the supernatant for GC-MS analysis.

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms).

-

Injection: Splitless injection mode is commonly used for trace analysis.

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 70-80°C), ramps up to a higher temperature (e.g., 280-300°C) to elute the analyte. For example, hold at 80°C for 2 minutes, then ramp at 20°C/min to 180°C, then at 5°C/min to 300°C and hold for 10 minutes. [5] * Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. [5][6]

-

Reverse-phase HPLC is also a viable method for the determination of this compound.

-

Sample Preparation: Similar to the QuEChERS method described for GC-MS.

-

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [1] * Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common isocratic mobile phase is 80:20 (v/v) acetonitrile:water. [1] * Flow Rate: Typically around 1.0 - 1.5 mL/min. [1] * Detector: A UV-Vis or photodiode array (PDA) detector set at the wavelength of maximum absorbance for this compound (around 316 nm). [1]

-

Toxicological Assessment

This in vitro colorimetric assay is used to determine the inhibitory effect of this compound on AChE activity.

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

-

Protocol Outline:

-

Reagent Preparation:

-

Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

DTNB solution in buffer.

-

ATCI solution in deionized water.

-

AChE enzyme solution in buffer.

-

This compound solutions at various concentrations.

-

-

Assay Procedure (in a 96-well plate):

-

Add buffer, AChE solution, and DTNB to the wells.

-

Add the this compound solution (or solvent for control) and pre-incubate to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCI substrate.

-

Measure the absorbance at 412 nm kinetically over a period of time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

-

This in vivo assay determines the median lethal dose of a substance. It is typically performed in animal models like rats or mice.

-

Principle: Groups of animals are administered different doses of the test substance, and the mortality rate is observed over a specified period (usually 24-96 hours). The LD₅₀ is the statistically estimated dose that is expected to cause death in 50% of the treated animals.

-

General Procedure:

-

Animal Selection: Use a single species of healthy, young adult animals of a specific weight range.

-

Dose Preparation: Prepare a series of graded doses of this compound, typically in a suitable vehicle (e.g., corn oil).

-

Administration: Administer the doses to different groups of animals via a specific route (e.g., oral gavage, dermal application). A control group receives only the vehicle.

-

Observation: Observe the animals for signs of toxicity and mortality at regular intervals for a set period.

-

Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the LD₅₀ value from the dose-response data.

-

dot

Caption: General experimental workflow for this compound analysis.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and analytical methodologies for this compound. The information presented, including the structured data tables and diagrams of its chemical structure and mechanism of action, serves as a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of these fundamental aspects is essential for assessing its environmental impact, toxicological profile, and for the development of potential remediation strategies or alternative pest control agents.

References

- 1. Acetylcholine - Wikipedia [en.wikipedia.org]

- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Organophosphate poisoning - Wikipedia [en.wikipedia.org]

- 4. empendium.com [empendium.com]

- 5. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdsearchlight.com [mdsearchlight.com]

Quinalphos and Acetylcholinesterase: An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinalphos, an organothiophosphate insecticide, exerts its neurotoxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems. This technical guide delineates the core mechanism of action of this compound on acetylcholinesterase, including its bioactivation, the kinetics of enzyme inhibition, and the downstream physiological consequences. Detailed experimental protocols for assessing acetylcholinesterase inhibition are provided, alongside a comparative analysis of the inhibitory potential of this compound and its active metabolite. This document aims to serve as a comprehensive resource for researchers and professionals engaged in neurotoxicology, pesticide development, and drug discovery.

Introduction

Acetylcholinesterase (AChE) is a serine hydrolase responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses, ensuring the precise control of neurotransmission. Inhibition of AChE leads to the accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of muscarinic and nicotinic receptors. This disruption of cholinergic signaling is the primary mechanism of toxicity for organophosphate insecticides, including this compound.

This compound itself is a relatively weak inhibitor of acetylcholinesterase. However, it undergoes metabolic activation in vivo to its oxygen analog, this compound-oxon, which is a significantly more potent inhibitor. Understanding the intricacies of this bioactivation and the subsequent interaction with AChE is crucial for assessing the toxicological profile of this compound and for the development of potential antidotes.

The Core Mechanism: From Bioactivation to Irreversible Inhibition

The mechanism of action of this compound on acetylcholinesterase is a multi-step process that begins with its metabolic conversion and culminates in the irreversible phosphorylation of the enzyme's active site.

Bioactivation: The Conversion to this compound-Oxon

This compound is an organothiophosphate, characterized by a phosphorus-sulfur double bond (P=S). In this form, it is less electrophilic and thus a weaker inhibitor of AChE. Upon absorption into an organism, this compound is metabolized by cytochrome P450 enzymes, primarily in the liver, which replace the sulfur atom with an oxygen atom. This process, known as oxidative desulfuration, results in the formation of this compound-oxon, the active metabolite with a phosphorus-oxygen double bond (P=O). The oxon form is significantly more electrophilic and, consequently, a much more potent inhibitor of acetylcholinesterase.

dot

Bioactivation of this compound to its Potent Oxon Metabolite.

Acetylcholinesterase Inhibition: The Phosphorylation of the Active Site

The active site of acetylcholinesterase contains a catalytic triad (B1167595) of amino acids: serine (Ser203), histidine (His447), and glutamate (B1630785) (Glu334). The hydroxyl group of the serine residue acts as a nucleophile, attacking the acetyl group of acetylcholine.

This compound-oxon, with its electrophilic phosphorus atom, mimics the structure of acetylcholine and binds to the active site of AChE. The serine hydroxyl group nucleophilically attacks the phosphorus atom of this compound-oxon, leading to the formation of a stable, covalent phosphate-serine bond. This process, known as phosphorylation, results in an inactivated enzyme. The bond formed is extremely stable and hydrolysis to regenerate the active enzyme is very slow, on the order of hours to days, leading to what is considered irreversible inhibition.

dot

Phosphorylation of the AChE Active Site by this compound-Oxon.

Quantitative Analysis of Acetylcholinesterase Inhibition

| Compound | Target Enzyme | IC50 | Ki | Reference |

| Profenofos | Human AChE | 302 nM | - | |

| Chlorpyrifos-oxon | Rat Brain AChE | ~10 nM | - | |

| Paraoxon | Rat Brain AChE | - | 0.0216 nM-1h-1 | [1] |

| Fenitrooxon | Human Blood AChE | 0.84 µM | - | [2] |

Note: The table presents data for other organophosphates to illustrate the typical range of inhibitory concentrations. The absence of specific data for this compound highlights a gap in the current publicly available research.

Experimental Protocols for Assessing Acetylcholinesterase Inhibition

The most widely used method for determining AChE activity and inhibition is the spectrophotometric method developed by Ellman and colleagues.

Principle of the Ellman Method

This assay is based on the measurement of the rate of formation of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) (a synthetic substrate for AChE). Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity.

Experimental Workflow

dot

Workflow for the Ellman Method to Determine AChE Inhibition.

Detailed Methodology for In Vitro AChE Inhibition Assay

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

This compound and/or this compound-oxon

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare stock solutions of this compound and/or this compound-oxon in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank: Add phosphate buffer, DTNB solution, and ATCI solution.

-

Control (100% activity): Add phosphate buffer, DTNB solution, AChE solution, and the same concentration of solvent used for the inhibitor.

-

Test: Add phosphate buffer, DTNB solution, AChE solution, and the desired concentration of the inhibitor (this compound or this compound-oxon).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Vcontrol - Vinhibitor) / Vcontrol] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

-

For kinetic analysis (to determine Ki), the assay is performed with varying concentrations of both the substrate (ATCI) and the inhibitor. The data is then plotted using methods such as Lineweaver-Burk or Dixon plots.

-

Conclusion

This compound exerts its toxic effects through the irreversible inhibition of acetylcholinesterase, a process that is significantly enhanced by its metabolic conversion to this compound-oxon. The phosphorylation of the serine residue in the active site of AChE leads to a cascade of physiological events resulting from the accumulation of acetylcholine. While specific quantitative data on the inhibitory potency of this compound and its oxon are not widely available, the established principles of organophosphate toxicology and the provided experimental protocols offer a robust framework for its investigation. Further research to determine the precise kinetic parameters of this compound and this compound-oxon on various sources of acetylcholinesterase is warranted to refine our understanding of its neurotoxicity and to aid in the development of more effective safety measures and therapeutic interventions.

References

Synthesis pathway of Quinalphos technical grade

An In-depth Technical Guide to the Synthesis Pathway of Quinalphos Technical Grade

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core synthesis pathway for this compound technical grade, an organothiophosphate pesticide. The document outlines the primary chemical reactions, intermediate synthesis, and reaction conditions, supported by quantitative data, detailed experimental protocols, and process visualizations.

The commercial production of this compound is a multi-step process that begins with the synthesis of key intermediates. The overall process can be broken down into two primary stages:

-

Stage 1: Synthesis of 2-Hydroxyquinoxaline (B48720): This heterocyclic compound serves as the backbone of the this compound molecule.

-

Stage 2: Esterification to form this compound: The 2-hydroxyquinoxaline intermediate is reacted with an organophosphorus compound to yield the final product.

A critical starting material for the second stage, O,O-diethyl phosphorochloridothioate, is also synthesized through a dedicated pathway.

Caption: Overall synthesis pathway of this compound.

Synthesis of Intermediates

Intermediate I: 2-Hydroxyquinoxaline

2-Hydroxyquinoxaline (also known as quinoxalin-2-ol) is a pivotal intermediate in the synthesis of this compound[1]. The most efficient and widely used industrial method involves the condensation reaction of o-phenylenediamine with glyoxylic acid.

| Parameter | Value | Reference |

| Starting Materials | o-Phenylenediamine, Glyoxylic Acid | |

| Solvent | Methanol or Ethanol (B145695) | |

| Yield (Ethanol) | 90.2% | |

| Purity (Ethanol) | 99.4% | |

| Reaction Temperature | -5°C to 20°C |

-

Preparation: A reaction vessel is charged with 97.2 g of 40% glyoxylic acid and 250 ml of ethanol.

-

Cooling: The mixture is stirred and cooled to a temperature between 0°C and -4°C.

-

Addition of Reactant: 55.2 g of o-phenylenediamine crystals (98% purity) are gradually added to the cooled solution over a period of 2 hours, maintaining the temperature.

-

Reaction: The reaction mixture is stirred for an additional 2 hours at the same temperature to ensure the completion of the reaction.

-

Isolation: The resulting precipitate (2-hydroxyquinoxaline) is filtered from the cold reaction mixture.

-

Purification: The product is washed with 50% aqueous ethanol and subsequently dried. This process yields approximately 66.3 g of 2-hydroxyquinoxaline with a purity of 99.4%.

Caption: Experimental workflow for 2-Hydroxyquinoxaline synthesis.

Intermediate II: O,O-diethyl phosphorochloridothioate (DEPC)

This organophosphorus reagent is essential for the final esterification step. It is commercially produced from the reaction of phosphorus pentasulfide with ethanol, followed by chlorination[2][3].

The synthesis proceeds in two main steps:

-

Dithiophosphoric Acid Formation: Phosphorus pentasulfide (P₂S₅) reacts with anhydrous ethanol to form O,O-diethyl dithiophosphoric acid.

-

Chlorination: The O,O-diethyl dithiophosphoric acid is then reacted with chlorine gas (Cl₂) at low temperatures to yield the final product, O,O-diethyl phosphorochloridothioate[2][4].

| Parameter | Value | Reference |

| Starting Materials | Phosphorus Pentasulfide, Anhydrous Ethanol, Chlorine | [4][5] |

| Overall Yield | > 92% | [4] |

| Product Purity | > 99% | [4] |

-

Step 1 (Dithiophosphoric Acid): In a reaction kettle, 2000 kg of phosphorus pentasulfide is added to 800 kg of ethanol with stirring. An additional 1000 kg of absolute ethanol is added dropwise. The reaction is kept warm for 30 minutes and then cooled to 50°C. The mixture is filtered to obtain O,O-diethyl dithiophosphate[5].

-

Step 2 (Chlorination): The O,O-diethyl dithiophosphate (B1263838) is placed in a reaction kettle and cooled. Chlorine gas is bubbled through the intermediate at a controlled low temperature. The reaction is monitored until completion.

-

Purification: The crude product is purified by film evaporator distillation to yield a high-purity product (>99%)[4].

Final Synthesis of this compound Technical Grade

The final step in the production of this compound is the esterification of 2-hydroxyquinoxaline with O,O-diethyl phosphorochloridothioate[6].

Quantitative Data: this compound Esterification

| Parameter | Value | Reference |

| Starting Materials | 2-Hydroxyquinoxaline, O,O-diethyl phosphorochloridothioate | [7] |

| Reaction Conditions | Basic (NaOH), PEG-400, Al₂O₃, Methanol, Room Temp. | [7] |

| Yield | 67% | [7] |

| Purification Method | Vacuum Distillation or Crystallization | [6] |

Experimental Protocol: Esterification

-

Preparation: In a suitable solvent such as methanol, 2-hydroxyquinoxaline is dissolved.

-

Catalyst and Base Addition: A base, such as sodium hydroxide (B78521) (NaOH), along with catalysts like PEG-400 and aluminum oxide, are added to the mixture[7].

-

Reactant Addition: O,O-diethyl phosphorochloridothioate is added to the reaction mixture, which is maintained at room temperature.

-

Reaction: The mixture is stirred for approximately 1 hour at room temperature[7].

-

Work-up and Isolation: After the reaction is complete, the crude this compound is isolated.

-

Purification: The technical-grade product is purified via vacuum distillation or crystallization to remove impurities and unreacted starting materials[6].

Caption: Experimental workflow for the final synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. O,O-diethyl phosphorochloridothioate | C4H10ClO2PS | CID 17305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate - Google Patents [patents.google.com]

- 5. Green synthesis technology of O,O-diethyl thiophosphoryl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. This compound (Ref: ENT 27397) [sitem.herts.ac.uk]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Degradation Pathways of Quinalphos in Soil and Water

Abstract

Quinalphos (O, O-diethyl O-quinoxalin-2-yl phosphorothioate) is a broad-spectrum organophosphate insecticide and acaricide used extensively in agriculture.[1] Its persistence and potential toxicity to non-target organisms necessitate a thorough understanding of its environmental fate.[1] This technical guide provides a comprehensive overview of the degradation pathways of this compound in soil and water, detailing the key biotic and abiotic mechanisms involved. It summarizes the primary metabolites, including the more toxic this compound oxon and 2-hydroxyquinoxaline (B48720), and presents quantitative data on degradation kinetics under various environmental conditions.[2] Detailed experimental protocols for analyzing this compound and its metabolites are also provided, making this a vital resource for environmental scientists and researchers.

Introduction

This compound is an organothiophosphate insecticide that functions by inhibiting the acetylcholinesterase (AChE) enzyme, leading to the accumulation of acetylcholine (B1216132) and subsequent neurotoxicity in target pests.[1][3][4] While effective, the application of this compound raises environmental concerns due to its potential to contaminate soil and water systems through runoff, leaching, and spray drift.[5] The persistence of this compound and its degradation products is influenced by a complex interplay of environmental factors, including pH, temperature, sunlight, and microbial activity.[1][6] Understanding these degradation processes is critical for assessing its environmental risk and developing effective remediation strategies.

Degradation Pathways of this compound

The environmental dissipation of this compound occurs through two primary routes: abiotic and biotic degradation. These processes involve several chemical reactions, including hydrolysis, oxidation, photodegradation, and isomerization.[2][7]

Abiotic Degradation

Abiotic degradation involves the breakdown of this compound through non-biological processes, primarily hydrolysis and photodegradation.

2.1.1 Hydrolysis Hydrolysis is a major pathway for this compound degradation in both soil and water. The rate of hydrolysis is significantly influenced by pH.[1][6] this compound is susceptible to hydrolysis under both acidic and alkaline conditions.[7][8] The process typically involves the cleavage of the P-O-C bond, leading to the formation of 2-hydroxyquinoxaline (2-HQ) and diethyl thiophosphate or diethyl phosphate (B84403).[9]

Caption: Primary hydrolysis pathway of this compound.

2.1.2 Photodegradation (Photolysis) Sunlight plays a crucial role in the degradation of this compound, particularly in water and on soil surfaces.[1][9] Photolysis can significantly shorten the half-life of the pesticide.[1] The degradation kinetics in water typically follow a pseudo-first-order reaction.[9][10] Photodegradation involves complex reactions including photoisomerization, photooxidation (forming this compound oxon), and photohydrolysis (forming 2-hydroxyquinoxaline).[7][9] The presence of certain substances can affect the rate; for instance, nitrate (B79036) ions can accelerate photolytic degradation, while dissolved organic matter (DOM) can have a retarding effect.[1][9][10]

Biotic Degradation

Biotic degradation, mediated by soil and water microorganisms, is a critical pathway for the detoxification of this compound. Several bacterial species have been identified that can utilize this compound as a source of carbon and energy.

2.2.1 Microbial Degradation in Soil and Water Bacteria are the primary drivers of biotic degradation. Species from genera such as Bacillus, Pseudomonas, and Ochrobactrum have demonstrated the ability to degrade this compound effectively.[11][12][13][14][15] These microorganisms often initiate degradation through hydrolysis, catalyzed by enzymes like this compound hydrolase.[15] This enzymatic action breaks down this compound into primary metabolites like 2-hydroxyquinoxaline (2-HQ) and diethyl phosphate, which can be further mineralized.[15] The efficiency of microbial degradation is optimal under specific conditions, typically around a neutral pH (7.0-7.5) and temperatures between 35-37°C.[12][16]

Caption: Microbial degradation of this compound.

Major Degradation Products

The degradation of this compound in soil and water leads to the formation of several metabolites. The primary products identified across various studies include:

-

This compound oxon: Formed through S-oxidation, this metabolite is often more toxic than the parent compound.[1][2]

-

2-Hydroxyquinoxaline (2-HQ): A major and persistent metabolite formed through hydrolysis.[1][2][9]

-

O-ethyl-O-quinoxalin-2-yl phosphoric acid: Formed via dealkylation.[1][2]

-

Quinoxaline: Identified as a main metabolite in studies with Bacillus subtilis.[12]

-

Diethyl thiophosphate / Diethyl phosphate: Resulting from the cleavage of the phosphate ester bond.[9]

Quantitative Degradation Data

The rate of this compound degradation is highly variable and depends on the environmental matrix and conditions. The following tables summarize key quantitative data from various studies.

Table 1: Half-life (t½) of this compound in Water

| Condition | Matrix | pH | Temperature (°C) | Half-life (t½) | Citation(s) |

|---|---|---|---|---|---|

| Lab Incubation | Water | 6-8 | 30 | 27 - 40 days | [1] |

| Lab Incubation | Distilled Water | 6.0 | - | 80 days | [7] |

| Lab Incubation | Rain Water | 6.8 | - | 50 days | [7] |

| Lab Incubation | Tap Water | 7.8 | - | 60 days | [7] |

| Sunlight Simulation | Lake/Ground Water | - | - | 0.77 - 0.78 days | [1] |

| Photolysis (Xenon Lamp) | Natural Waters | - | - | 11.6 - 19.0 hours | [9][10] |

| Photocatalysis (Fe/S/TiO₂) | Water | Neutral | - | 12 minutes (complete mineralization) | [5][17] |

| Photocatalysis (GO-ZnO) | Water | 6 | - | 45 minutes (98% degradation) |[18][19] |

Table 2: Half-life (t½) of this compound in Soil

| Condition | Soil Type | pH | Half-life (t½) | Citation(s) |

|---|---|---|---|---|

| Lab Incubation | - | 5.1 | 9 days | [1] |

| Lab Incubation | - | 8.1 | 53 days | [1] |

| Field Study | Okra Field | - | 1.07 - 1.2 days | [1] |

| Photolysis (Xenon Lamp) | Sandy Soil | - | 16.9 hours | [9][10] |

| Photolysis (Xenon Lamp) | Various Soils | - | up to 47.5 hours | [9][10] |

| Field Study | Brinjal Crop Soil | - | Not detected after 30 days |[20] |

Table 3: Microbial Degradation Rates of this compound

| Microorganism(s) | Condition | Degradation Rate | Citation(s) |

|---|---|---|---|

| Bacillus and Pseudomonas spp. | Minimal media, 17 days | >80% degraded | [11] |

| Bacillus subtilis | Optimal (pH 7.5, 35-37°C) | Generation time: 32.34 min | [12] |

| Pseudomonas strain | With glucose, 8 days | 91.2% degraded | [13] |

| Ochrobactrum sp. strain HZM | Optimal (pH 7, 27°C) | Complete mineralization |[15] |

Experimental Protocols

Accurate analysis of this compound and its metabolites requires robust experimental methodologies, from sample collection to final analysis.

Sample Preparation and Extraction

-

QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is widely used for extracting pesticide residues from food matrices like fruits and vegetables.[21] A typical protocol involves homogenization of the sample in acetonitrile, followed by a partitioning step using salts (e.g., NaCl, MgSO₄) and a cleanup step using dispersive solid-phase extraction (d-SPE).[21]

-

Solid-Phase Microextraction (SPME): A solvent-free technique used for extracting analytes from water samples. A fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample, and analytes are adsorbed onto the fiber, which is then thermally desorbed in the injector of a gas chromatograph.[9][10]

-

Ultrasonic Extraction (USE): This method is used for extracting pesticides from solid matrices like soil. The soil sample is mixed with an appropriate solvent and subjected to ultrasonic waves, which facilitates the transfer of the analyte from the sample matrix into the solvent.[9][10]

Analytical Determination

-

High-Performance Liquid Chromatography (HPLC): HPLC is frequently used for the separation and quantification of this compound and its metabolites, particularly in studies monitoring decay profiles.[2][22]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the identification and confirmation of volatile and semi-volatile compounds. It is extensively used to identify the various degradation products of this compound.[2][9][12][22] Tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity for residue analysis in complex matrices.[21]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to identify intermediates in photocatalytic degradation studies, especially for compounds that are not amenable to GC analysis.[18][19]

Microbial Degradation Studies

-

Isolation and Enrichment: this compound-degrading bacteria are typically isolated from pesticide-contaminated soils.[12][15] The process involves enriching the soil sample in a minimal salts medium (MSM) where this compound is provided as the sole source of carbon and energy.[12][15]

-

Batch Culture Experiments: Once isolated, the degradation capability of the microbes is assessed in batch experiments. The bacteria are inoculated into a liquid medium containing a known concentration of this compound, and the decrease in the pesticide's concentration is monitored over time using analytical techniques like HPLC or GC.[11][14]

Caption: General experimental workflow for degradation studies.

Conclusion

The degradation of this compound in soil and water is a multifaceted process governed by a combination of abiotic and biotic factors. Hydrolysis and photodegradation are significant abiotic pathways, while microbial action is the primary driver of its biotic breakdown. The degradation leads to several metabolites, such as this compound oxon and 2-hydroxyquinoxaline, which can be more persistent and toxic than the parent compound. Environmental conditions, especially pH, temperature, and sunlight, profoundly influence the degradation rate. The data and methodologies presented in this guide serve as a critical resource for understanding the environmental fate of this compound, conducting risk assessments, and developing strategies for the bioremediation of contaminated sites.

References

- 1. researchgate.net [researchgate.net]

- 2. Decay profile and metabolic pathways of this compound in water, soil and plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (Ref: ENT 27397) [sitem.herts.ac.uk]

- 4. This compound | C12H15N2O3PS | CID 26124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jwent.net [jwent.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound CAS#: 13593-03-8 [m.chemicalbook.com]

- 8. This compound: Chemical properties & Uses_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. FCNAUP - Photolytic degradation of this compound in natural waters and on soil matrices under simulated solar irradiation [sigarra.up.pt]

- 11. Persistence and biodegradation of this compound using soil microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biodegradation of this compound by a Soil Bacterium-Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijcmas.com [ijcmas.com]

- 14. researchgate.net [researchgate.net]

- 15. Biodegradation of organophosphate pesticide this compound by Ochrobactrum sp. strain HZM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scialert.net [scialert.net]

- 17. Analysing the effect of this compound pesticide on fish health through molecular docking studies and their eradication by photocatalytic degradation using Fe/S/TiO2 nanocomposite [jwent.net]

- 18. Eliminating pesticide this compound from surface waters using synthesized GO-ZnO nanoflowers: Characterization, degradation pathways and kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Dissipation study of this compound (25 EC) in/on brinjal and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. thepharmajournal.com [thepharmajournal.com]

- 22. In vitro and in vivo studies on degradation of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Identification of Quinalphos Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and analysis of Quinalphos metabolites. It is designed to equip researchers, scientists, and professionals in drug development with the necessary information to understand the metabolic fate of this organophosphate insecticide in various environmental and biological matrices. This document details the primary metabolites, their formation pathways, and the advanced analytical methodologies required for their detection and quantification.

Introduction to this compound and its Metabolism

This compound (O,O-diethyl O-quinoxalin-2-yl phosphorothioate) is a widely used organophosphate insecticide and acaricide.[1][2] Its application in agriculture necessitates a thorough understanding of its environmental fate and metabolic pathways, as its degradation products can sometimes be more toxic and persistent than the parent compound.[3][4][5] The metabolism of this compound is a complex process involving several key biochemical transformations that vary depending on the matrix (e.g., soil, water, plants, and animals).[3]

The primary metabolic pathways for this compound degradation include:

-

Hydrolysis: Cleavage of the phosphoester bond, often being the initial step in detoxification.

-

S-oxidation: Conversion of the thiono (P=S) group to the more toxic oxon (P=O) form.[3][5]

-

Dealkylation: Removal of one or both ethyl groups from the phosphate (B84403) moiety.[3][5]

-

Thiono-thiol Rearrangement: Isomerization of the phosphorothioate (B77711) structure.[3][5]

These processes lead to the formation of several key metabolites that are of toxicological and environmental concern.

Key Metabolites of this compound

The degradation of this compound results in the formation of several metabolites, with four being of primary interest due to their prevalence and potential toxicity.

Table 1: Major Metabolites of this compound

| Metabolite Name | Chemical Formula | Key Formation Pathway(s) | Toxicological Significance |

| This compound oxon | C12H15N2O4P | S-oxidation | More potent acetylcholinesterase inhibitor than this compound.[3][4] |

| 2-Hydroxyquinoxaline | C8H6N2O | Hydrolysis | A major and persistent degradation product.[3][5] |

| O-ethyl-O-quinoxalin-2-yl phosphoric acid | C10H11N2O4P | Dealkylation, Hydrolysis | Product of ester cleavage.[3][4] |

| Quinoxaline-2-thiol | C8H6N2S | Hydrolysis, Rearrangement | Formed through cleavage of the P-O-quinoxaline linkage.[3][5] |

Quantitative Analysis of this compound and its Metabolites

The persistence and concentration of this compound and its metabolites are highly dependent on the environmental matrix and conditions such as pH, temperature, and microbial activity.[3] The dissipation of this compound in various matrices generally follows first-order kinetics.[3][6]

Table 2: Dissipation and Half-life of this compound in Different Matrices

| Matrix | Initial Concentration (mg/kg) | Half-life (days) | Time to reach below LOQ (days) | Reference |

| Tomato | 0.307 | 2.62 | 10 | [6] |

| Cauliflower Curd | 1.72 | 2.32 | 15 | [7] |

LOQ: Limit of Quantification

Experimental Protocols for Metabolite Identification

The accurate identification and quantification of this compound metabolites require robust analytical methodologies, typically involving sample extraction followed by chromatographic separation and mass spectrometric detection.

Sample Extraction: QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.

Protocol for Soil and Plant Samples:

-

Homogenization: Homogenize 10-15 g of the sample (e.g., soil, tomato, cauliflower).

-

Extraction:

-

Add 10 mL of acetonitrile (B52724) to a 50 mL centrifuge tube containing the homogenized sample.

-

Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute and then centrifuge.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the supernatant and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) for removal of polar interferences, C18 for nonpolar interferences, and graphitized carbon black for pigment removal).

-

Vortex for 30 seconds and then centrifuge.

-

-

Final Extract: The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

Analytical Instrumentation

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound and some of its metabolites.

Table 3: Typical GC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injector Temperature | 250 - 280 °C |

| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |

| Oven Temperature Program | Initial 60-80°C, hold for 2-3 min, ramp at 15-20°C/min to 180°C, then ramp at 5-10°C/min to 280-300°C, hold for 5-10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | 200 - 230 °C |

| Transfer Line Temperature | 280 - 300 °C |

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is particularly suitable for the analysis of more polar and thermally labile metabolites that are not amenable to GC analysis.

Table 4: Typical LC-MS/MS Parameters for this compound and Metabolite Analysis

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Flow Rate | 0.2 - 0.4 mL/min |

| Gradient Elution | A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased over the run. |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | 500 - 550 °C |

| Ion Spray Voltage | 5500 V |

Table 5: Exemplary MRM Transitions for this compound and a Key Metabolite

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| This compound | 299.1 | 157.1 | 129.0 | 10 |

| Quinoxaline-2-carboxylic acid* | - | - | - | - |

*Note: Specific MRM transitions for all metabolites are not consistently reported in the literature and require empirical determination in the laboratory. Quinoxaline-2-carboxylic acid is a related quinoxaline (B1680401) derivative for which LC-MS/MS methods have been developed and can serve as a starting point for method development for this compound metabolites.[8]

Visualizing Metabolic Pathways and Experimental Workflows

This compound Metabolic Pathway

The following diagram illustrates the primary metabolic transformations of this compound.

Caption: Primary metabolic pathways of this compound.

Experimental Workflow for Metabolite Identification

The diagram below outlines the general workflow for the identification of this compound metabolites from sample collection to data analysis.

Caption: General workflow for this compound metabolite analysis.

Conclusion

The identification and quantification of this compound metabolites are crucial for assessing the environmental impact and potential health risks associated with its use. This guide has provided an in-depth overview of the key metabolites, their formation pathways, and detailed analytical protocols for their detection. The use of advanced techniques such as QuEChERS for sample preparation, coupled with GC-MS/MS and LC-MS/MS for analysis, allows for the sensitive and specific determination of these compounds. Researchers and scientists can utilize the information presented herein to develop and validate robust methods for monitoring this compound and its metabolites in various matrices, contributing to a safer and more sustainable agricultural practice.

References

- 1. This compound (Ref: ENT 27397) [sitem.herts.ac.uk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Decay profile and metabolic pathways of this compound in water, soil and plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo studies on degradation of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. Dissipation Kinetics, Decontamination and Safety Evaluation of this compound Residues in Cauliflower Curd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Quinalphos in Water and Organic Solvents

This technical guide provides a comprehensive overview of the solubility of quinalphos, an organothiophosphate pesticide. The information is intended for researchers, scientists, and professionals in drug development and environmental science who require detailed data and methodologies for handling this compound. The guide summarizes quantitative solubility data, outlines standard experimental protocols for solubility determination, and provides a visual workflow for these procedures.

This compound: An Overview

This compound (O,O-diethyl O-quinoxalin-2-yl phosphorothioate) is a broad-spectrum insecticide and acaricide used to control a wide range of pests in crops such as cotton, rice, and vegetables.[1][2] Its physicochemical properties, particularly its solubility in aqueous and organic media, are critical for understanding its environmental fate, bioavailability, and for the development of analytical and formulation methods. Pure this compound exists as colorless crystals or a reddish-brown liquid.[1][2][3]

Quantitative Solubility Data

The solubility of this compound varies significantly between water and different organic solvents. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Solubility of this compound in Water

| Solubility (mg/L) | Temperature | pH | Source |

| 17.8 | 20 °C | 7 | [4] |

| 17.8 | 22-23 °C | Not Specified | [5] |

| 22 | Normal Temperature | Not Specified | [3] |

| 27 | 20 °C | Not Specified | [6] |

Note: While some sources describe this compound as "insoluble in water"[7][8], this is a qualitative descriptor. The quantitative data consistently indicate slight solubility.

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Solubility | Temperature | Source |

| Qualitative Data | |||

| Acetone | Soluble | Not Specified | [3][9] |

| Acetonitrile | Soluble | Not Specified | [3][9] |

| Benzene | Soluble | Not Specified | [3] |

| Chloroform | Slightly Soluble | Not Specified | [5] |

| Diethyl Ether | Soluble | Not Specified | [3] |

| Ethanol | Soluble | Not Specified | [3] |

| Ethyl Acetate | Soluble | Not Specified | [3] |

| Methanol | Slightly Soluble | Not Specified | [5] |

| Petroleum Ether | Slightly Soluble | Not Specified | [3][9] |

| Toluene | Soluble | Not Specified | [3][9] |

| Xylene | Soluble | Not Specified | [3] |

| Miscibility Data | |||

| Acetone | Miscible | Not Specified | [6] |

| Acetonitrile | Miscible | Not Specified | [6] |

| Diethyl ether | Miscible | Not Specified | [6] |

| Ethanol | Miscible | Not Specified | [6] |

| Ethyl acetate | Miscible | Not Specified | [6] |

| Hexane | Miscible | Not Specified | [6] |

| Methanol | Miscible | Not Specified | [6] |

| Toluene | Miscible | Not Specified | [6] |

| Xylene | Miscible | Not Specified | [6] |

| Quantitative Data | |||

| Organic Solvents (unspecified) | 250,000 mg/L | 20 °C | [9] |

Note: There are conflicting reports regarding the solubility in methanol, with one source stating it is "slightly soluble"[5] and another indicating it is "miscible".[6] This may depend on the purity of the compound and the specific experimental conditions.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental procedure guided by standardized protocols to ensure accuracy and reproducibility. The methods described below are applicable to a compound like this compound.

Water Solubility Determination (OECD Guideline 105)

The OECD Guideline 105 is the standard for determining the water solubility of chemical substances.[3][4][10] It comprises two primary methods depending on the expected solubility range.[11][12]

a) Flask Method (for solubilities > 10⁻² g/L): This method is suitable for this compound, given its solubility is in the range of 17-27 mg/L.

-

Preparation: Add an excess amount of solid, pulverized this compound to a flask containing double-distilled water. The presence of excess solid is crucial to ensure saturation is reached.[8]

-

Equilibration: Seal the flask and agitate it in a constant temperature water bath, preferably at 20 ± 0.5 °C.[11] The mixture should be stirred for a sufficient time to reach equilibrium (typically 24 to 72 hours).[8][13] Preliminary tests can be run to determine the minimum time required to achieve a stable concentration.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the test temperature to let undissolved solids settle. Centrifugation of an aliquot is the recommended next step to separate the aqueous phase from any suspended microparticles.[4][8]

-

Sampling and Analysis: Carefully withdraw a sample from the clear supernatant. The concentration of this compound in the aqueous sample is then determined using a suitable, validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).[4]

b) Column Elution Method (for solubilities < 10⁻² g/L): While less applicable to this compound's known water solubility, this method is standard for poorly soluble substances.[11][12] It involves coating an inert carrier material with the test substance and placing it in a microcolumn. Water is then passed through the column at a slow, constant rate, and the eluate is analyzed until the concentration becomes constant, indicating saturation.[4][11]

Organic Solvent Solubility (Shake-Flask Method)

The shake-flask method is also the most common and reliable technique for determining the thermodynamic solubility of a compound in organic solvents.[13][14]

-

Preparation: Weigh an excess amount of this compound into multiple vials.

-

Solvent Addition: Add a known volume of the desired organic solvent (e.g., acetone, hexane, methanol) to each vial.[13]

-

Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24 to 72 hours to ensure equilibrium is reached.[13]

-

Phase Separation: After shaking, allow the excess solid to settle. Carefully collect a clear aliquot of the supernatant using a syringe and immediately filter it through a compatible syringe filter (e.g., PTFE for organic solvents) to remove all undissolved particles.[13]

-

Dilution and Quantification: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the final concentration using a validated method like HPLC-UV or UV-Vis spectroscopy against a calibration curve prepared with known standards.[13][14]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in determining the solubility of this compound using the standard shake-flask methodology.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. oecd.org [oecd.org]

- 4. filab.fr [filab.fr]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 8. quora.com [quora.com]

- 9. This compound (Ref: ENT 27397) [sitem.herts.ac.uk]

- 10. oecd.org [oecd.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. benchchem.com [benchchem.com]

- 14. scribd.com [scribd.com]

Spectroscopic data (NMR, IR, MS) for Quinalphos characterization

An In-depth Technical Guide to the Spectroscopic Characterization of Quinalphos

This guide provides a comprehensive overview of the spectroscopic data and analytical protocols for the characterization of this compound, an organothiophosphate pesticide. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Spectroscopic Data of this compound

The structural elucidation and confirmation of this compound (IUPAC name: O,O-diethyl O-quinoxalin-2-yl phosphorothioate) relies on several spectroscopic techniques.[1] The key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Data

The proton NMR spectrum of this compound exhibits characteristic signals for the ethyl groups and the quinoxaline (B1680401) ring system.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1-7.5 | m | 4H | Aromatic protons of the quinoxaline ring |

| ~4.4 | q | 4H | -O-CH₂ -CH₃ |

| ~1.4 | t | 6H | -O-CH₂-CH₃ |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.[2][3]

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon framework of the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~150-130 | Quaternary and CH carbons of the quinoxaline ring |

| ~130-120 | CH carbons of the quinoxaline ring |

| ~65 | -O-CH₂ -CH₃ |

| ~16 | -O-CH₂-CH₃ |

Note: This is a representative dataset; experimental values may differ slightly.[2][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3050 | C-H stretch | Aromatic |

| ~2980-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1250 | P=S stretch | Phosphorothioate |

| ~1030 | P-O-C stretch | Phosphorothioate ester |

Source: Representative data from various spectroscopic databases.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The nominal molecular weight of this compound is 298.30 g/mol .[5][8]

Electron Ionization (EI-MS)

| m/z | Ion |

| 298 | [M]⁺ (Molecular Ion) |

| 270 | [M - C₂H₄]⁺ |

| 173 | [C₈H₅N₂O₂P]⁺ |

| 157 | [C₈H₅N₂O]⁺ |

| 146 | [C₈H₆N₂O]⁺ |

| 131 | [C₈H₅N₂]⁺ |

| 129 | [C₇H₅N₂]⁺ |

Source: Data compiled from NIST and PubChem databases.[5][9]

Tandem Mass Spectrometry (MS/MS)

In MS/MS analysis, the precursor ion [M+H]⁺ at m/z 299 is often selected for fragmentation.

| Precursor Ion (m/z) | Product Ions (m/z) |

| 299 | 271, 243, 163, 147 |

Source: Data from LC-MS/MS and GC-MS/MS studies.[5][10][11]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound standard in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing if required.[12][13]

-

¹H NMR Acquisition :

-

Place the sample in the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).[14]

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a 1D proton spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[15]

-

-

¹³C NMR Acquisition :

-

Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence.

-

Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (hundreds to thousands) is typically required compared to ¹H NMR.[15]

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the internal standard.

IR Spectroscopy (FTIR-ATR)

-

Sample Preparation : Place a small amount of neat this compound (if liquid or a low-melting solid) or a solution in a volatile solvent onto the crystal of the Attenuated Total Reflectance (ATR) accessory.[16] If using the KBr pellet method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.[17]

-

Background Spectrum : Record a background spectrum of the clean, empty ATR crystal or the pure KBr pellet. This will be subtracted from the sample spectrum.[18]

-

Sample Spectrum : Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).[16][19]

-

Data Analysis : Identify the characteristic absorption bands and compare them with reference spectra or correlation tables to identify the functional groups.

Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a suitable organic solvent (e.g., ethyl acetate (B1210297) or hexane) at a concentration of approximately 1-10 µg/mL.[11]

-

GC Separation :

-

Injector : Inject 1 µL of the sample into the GC, typically in splitless mode, with an injector temperature of around 250-280°C.[11][20]

-

Column : Use a capillary column suitable for pesticide analysis (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness column with a non-polar or semi-polar stationary phase).[11]

-

Oven Program : A typical temperature program starts at 80°C, holds for 1-2 minutes, then ramps up to 280-300°C at a rate of 10-20°C/min, followed by a hold for several minutes.[11]

-

Carrier Gas : Use helium at a constant flow rate of around 1-1.5 mL/min.[11]

-

-

MS Detection :

-

Data Analysis : Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[21]

Visualizations

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for identifying and characterizing an organic compound like this compound using spectroscopic methods.

Caption: General workflow for the spectroscopic characterization of this compound.

Plausible Mass Spectrometry Fragmentation of this compound

This diagram illustrates a plausible fragmentation pathway for the this compound molecular ion under Electron Ionization (EI) conditions.

Caption: Plausible EI-MS fragmentation pathway for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound(13593-03-8) 1H NMR spectrum [chemicalbook.com]

- 3. View of Hg2+-Quinalphos Complexes: Characterized by 1H and 31P NMR [journal.utripoli.edu.ly]

- 4. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 5â8 (δ ppm). - Public Library of Science - Figshare [plos.figshare.com]

- 5. This compound | C12H15N2O3PS | CID 26124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 喹恶磷 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound [webbook.nist.gov]

- 10. eurl-pesticides.eu [eurl-pesticides.eu]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. eurl-pesticides.eu [eurl-pesticides.eu]

- 13. ekwan.github.io [ekwan.github.io]

- 14. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mmrc.caltech.edu [mmrc.caltech.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. eurl-pesticides.eu [eurl-pesticides.eu]

- 21. chem.libretexts.org [chem.libretexts.org]

The Discovery and Historical Development of Quinalphos: An In-depth Technical Guide

An Overview of the Organothiophosphate Insecticide

Quinalphos, chemically known as O,O-diethyl O-quinoxalin-2-yl phosphorothioate (B77711), is a broad-spectrum organothiophosphate insecticide and acaricide.[1][2] Since its introduction, it has been utilized in agriculture to control a wide range of chewing and sucking pests on various crops, including cotton, rice, vegetables, and fruit trees.[3][4] This technical guide provides a comprehensive overview of the discovery, historical development, chemical properties, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Historical Development

The development of organophosphate insecticides dates back to the 1930s in Germany, with early research focused on highly toxic nerve agents.[5][6] Following World War II, the focus shifted towards agricultural applications, leading to the synthesis of numerous organophosphate compounds for pest control.[5]

This compound was introduced around 1970. Historical records and patent information point towards Sandoz AG (now part of Novartis) as the original developer of this compound. A key patent for the compound was filed in France by Sandoz AG on March 26, 1974.[7] The trade name "Ekalux" is one of the well-known commercial names under which this compound was marketed.[3][8][9] Later, Bayer CropScience also became a significant manufacturer and supplier of this compound.[8][10][11]

The development of this compound was part of a broader effort in the mid-20th century to develop effective and broad-spectrum insecticides to improve agricultural productivity. Its efficacy against a variety of pests quickly led to its widespread adoption in many parts of the world.[3][4]

Chemical Properties

This compound is a crystalline solid, though technical-grade products can appear as a reddish-brown liquid.[2][12] It is soluble in many organic solvents but has low solubility in water.[13] Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | O,O-diethyl O-quinoxalin-2-yl phosphorothioate | [1] |

| CAS Number | 13593-03-8 | [1] |

| Molecular Formula | C₁₂H₁₅N₂O₃PS | [2] |

| Molecular Weight | 298.30 g/mol | [2] |

| Appearance | Colorless crystals (pure); Reddish-brown liquid (technical) | [2][12] |

| Melting Point | 31-32 °C | [14] |

| Water Solubility | 22 mg/L | [13] |

Synthesis of this compound

The commercial synthesis of this compound is a two-step process. The first step involves the synthesis of 2-hydroxyquinoxaline (B48720), and the second is the condensation of this intermediate with O,O-diethyl phosphorochloridothioate.[8]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Hydroxyquinoxaline

Step 2: Synthesis of O,O-diethyl O-(quinoxalin-2-yl) phosphorothioate (this compound)

A general procedure for the final synthesis step is as follows:

-

In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 2-hydroxyquinoxaline in an appropriate inert solvent (e.g., acetone, acetonitrile).

-

Add a base, such as potassium carbonate or triethylamine, to the mixture to act as a hydrogen chloride scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add O,O-diethyl phosphorochloridothioate to the reaction mixture while maintaining the temperature.

-

After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the precipitated salt.

-

The filtrate is then concentrated under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by techniques such as column chromatography or distillation under vacuum to obtain the final product.[3][8]

Figure 1: General synthesis pathway of this compound.

Mechanism of Action

Like other organophosphate insecticides, this compound exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[2] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) at the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, which results in paralysis and ultimately the death of the insect.[6]

Figure 2: Signaling pathway illustrating the mechanism of action of this compound.

Efficacy and Application

This compound has demonstrated efficacy against a broad spectrum of insect pests in various crops. Early field trials and subsequent studies have documented its effectiveness.

| Crop | Target Pest(s) | Efficacy Data Summary | Reference(s) |

| Cotton | Bollworms (Pectinophora gossypiella), Whitefly, Thrips | Significant reduction in boll infestation and sucking pest populations. | [13][15][16][17] |

| Rice | Stem borer, Gall midge, Leaf folder, Brown plant hopper | Effective control of major rice pests, leading to increased yield. | [4][6][18][19] |

| Chilli | Thrips, Mites, Aphids | Good control of sucking pests. | [14] |

| Red Gram | Pod borer, Pod fly | Lowers pest population and pod damage. | [20] |

Toxicological Profile

The toxicity of this compound has been evaluated in various organisms. Like other organophosphates, it exhibits toxicity to non-target organisms, including mammals and aquatic life.

| Organism | Test | Result (LD₅₀/LC₅₀) | Reference(s) |

| Rat (male) | Acute Oral LD₅₀ | 19.95 mg/kg | [1] |

| Rat (female) | Acute Oral LD₅₀ | 13.78 mg/kg | [1] |

| Mouse (male) | Acute Oral LD₅₀ | ~55 mg/kg | [21] |

| Fish (Oreochromis niloticus) | 96-hour LC₅₀ | 3.65 µl/L | [22] |

Environmental Fate

The persistence and degradation of this compound in the environment have been the subject of numerous studies. It is known to degrade in soil and water through processes such as hydrolysis, photolysis, and microbial degradation.[7][23][13][24] The half-life of this compound can vary depending on environmental conditions like pH, temperature, and soil type.[7] One of the major degradation products is 2-hydroxyquinoxaline, which itself can be more persistent and toxic than the parent compound.[13][24]

| Matrix | Half-life (t₁/₂) | Key Degradation Products | Reference(s) |

| Soil | 3.46 to 5.20 days (in rice paddy soil) | 2-hydroxyquinoxaline | [20] |

| Water | Varies with pH and temperature (e.g., 27-40 days at 30°C, pH 6-8) | 2-hydroxyquinoxaline, this compound oxon | [7][13] |

| Tomato | 2.62 days | - | [22] |

Conclusion

This compound has a long history as an effective and widely used insecticide since its development by Sandoz AG in the early 1970s. Its mechanism of action as an acetylcholinesterase inhibitor is characteristic of organophosphate insecticides. While it has been a valuable tool in agriculture for pest management, its toxicological profile and environmental fate necessitate careful and responsible use. This technical guide provides a foundational understanding of the key scientific and historical aspects of this compound for professionals in research and development.

Figure 3: Timeline of the historical development of this compound.

References

- 1. Acute and subchronic oral toxicity of technical this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C12H15N2O3PS | CID 26124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. entomoljournal.com [entomoljournal.com]

- 5. encyclopedia.com [encyclopedia.com]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Imidacloprid - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Our commitment to safe pesticide solutions | Bayer Global [bayer.com]

- 11. sd.cropscience.bayer.com [sd.cropscience.bayer.com]

- 12. ppqs.gov.in [ppqs.gov.in]

- 13. Decay profile and metabolic pathways of this compound in water, soil and plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. phytojournal.com [phytojournal.com]

- 15. scispace.com [scispace.com]

- 16. ijcmas.com [ijcmas.com]

- 17. researchgate.net [researchgate.net]

- 18. Efficacy of this compound Granule and Emulsifiable Concentrate in the Control of Rice Pests [masujournal.org]

- 19. researchgate.net [researchgate.net]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. luvas.edu.in [luvas.edu.in]

- 22. Sandoz - Wikipedia [en.wikipedia.org]

- 23. Persistence and biodegradation of this compound using soil microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synthesis and Activity of Quinalphos Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract